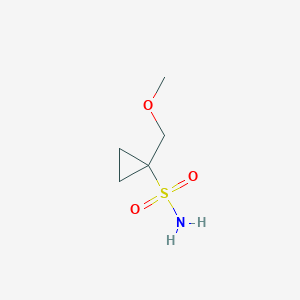
1-(Methoxymethyl)cyclopropane-1-sulfonamide
Descripción general
Descripción
1-(Methoxymethyl)cyclopropane-1-sulfonamide, also known as MMCPS, is an organosulfonamide compound with a wide range of applications in scientific research and industrial processes. It is a versatile compound that can be used as a reagent, catalyst, or inhibitor in a variety of chemical reactions. MMCPS has been studied extensively due to its unique properties and potential applications in the fields of organic synthesis, drug discovery, and biochemistry.
Aplicaciones Científicas De Investigación
Diels-Alder Reactions
1-(Methoxymethyl)cyclopropane-1-sulfonamide and similar compounds have potential applications in Diels-Alder reactions. A study by Suárez et al. (1995) suggests that compounds like 1-methoxy-1,3-cyclohexadiene, when reacting with sulfur dioxide, can form a sultine via a Diels-Alder reaction, indicating potential usage of related compounds in synthetic organic chemistry (Suárez et al., 1995).
Synthesis of Sultams
In a study by Rassadin et al. (2008), (methoxycarbonylmethane)sulfonanilides, which are structurally similar to 1-(Methoxymethyl)cyclopropane-1-sulfonamide, were alkylated to form sultams. This highlights the compound's relevance in the synthesis of sultams, a class of organic compounds with potential pharmaceutical applications (Rassadin et al., 2008).
Stereoselective Synthesis
Zhu et al. (2014) demonstrated that compounds like 1,1-cyclopropanes can be used in AlCl3-promoted formal [2 + 3]-cycloaddition with N-benzylic sulfonamides to construct stereoselective indane derivatives. This research suggests the utility of 1-(Methoxymethyl)cyclopropane-1-sulfonamide in stereoselective synthesis processes (Zhu et al., 2014).
Cyclopropane Derivatives
Research by Leusen et al. (2010) highlights the formation of sulfonyl substituted cyclopropanes, indicating the potential of 1-(Methoxymethyl)cyclopropane-1-sulfonamide in generating cyclopropane derivatives, which are significant in various chemical syntheses (Leusen et al., 2010).
Pummerer Rearrangement
Bhupathy and Cohen (1987) discussed the Pummerer rearrangements of cyclopropyl(methoxy)phenylsulfonium salts, which could be relevant to the study of 1-(Methoxymethyl)cyclopropane-1-sulfonamide. This rearrangement could be a key reaction in synthesizing various organic compounds (Bhupathy & Cohen, 1987).
Propiedades
IUPAC Name |
1-(methoxymethyl)cyclopropane-1-sulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO3S/c1-9-4-5(2-3-5)10(6,7)8/h2-4H2,1H3,(H2,6,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXINDYXFGNANSA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1(CC1)S(=O)(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Methoxymethyl)cyclopropane-1-sulfonamide | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details




Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-Fluoroimidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B1322376.png)
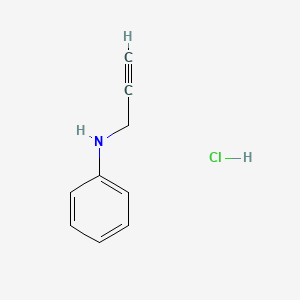
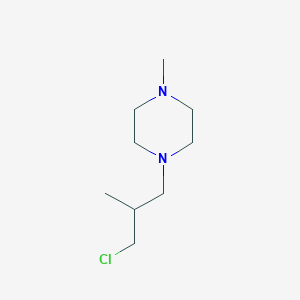
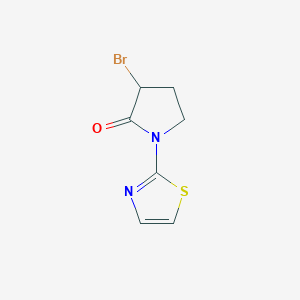
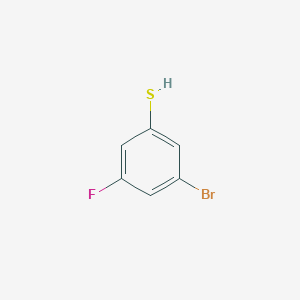
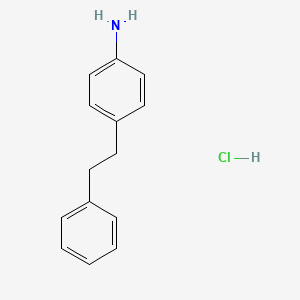
![3-(4-Fluorophenyl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione](/img/structure/B1322397.png)


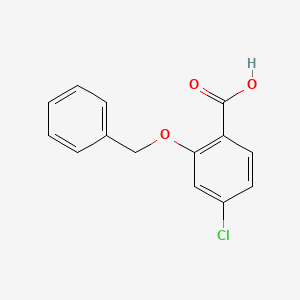

![2,6-Bis[(tert-butoxycarbonyl)amino]heptanedioic acid](/img/structure/B1322407.png)

